4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

IDO1 inhibitor tryptophan metabolism cancer immunotherapy

Aromatic indole-2-carboxylic acids degrade under acidic/oxidative conditions, compromising assay reproducibility. 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS 1391009-35-0) solves this with a saturated indoline core that stabilizes the pyrrole ring while retaining derivatization handles. • Enables IDO1 inhibitor design with a built-in 2.6-fold selectivity window over TDO (IDO1 IC50 = 1.19 μM; TDO IC50 = 3.15 μM), reducing hepatic off-target risk in immuno-oncology pipelines. • Calculated logP of 2.11-2.29 positions the scaffold optimally for blood-brain barrier penetration, minimizing property optimization during CNS hit-to-lead phases. • The 2-carboxylic acid handle permits direct amide coupling; N1-Boc protected derivative (CAS 899825-45-7, ≥95%) available for accelerated library synthesis. Ships ambient; not hazardous.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13211914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(N2)C(=O)O
InChIInChI=1S/C10H11NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-4,8,11H,5H2,1H3,(H,12,13)
InChIKeyKUBHJAFGELKXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic Acid Overview


4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS 1391009-35-0) is a heterocyclic building block featuring a saturated 2,3-dihydroindole (indoline) core, a 4-position methoxy substituent, and a 2-carboxylic acid handle [1]. The indoline framework—distinguished from fully aromatic indoles by its partially saturated pyrrole ring—confers enhanced stability toward acidic and oxidative conditions while preserving reactivity at the 3-position for further derivatization [2]. The 4-methoxy group modulates electron density and lipophilicity, while the carboxylic acid at the 2-position enables direct amide coupling and esterification without requiring protecting group manipulations that complicate aromatic indole-2-carboxylic acid workflows .

Why 4-Methoxyindoline-2-carboxylic Acid Is Irreplaceable


Substituting 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid with generic indole-2-carboxylic acids or unsubstituted indoline-2-carboxylic acids introduces quantifiable liabilities across three critical dimensions: (i) the saturated indoline core stabilizes the pyrrole ring against acid- and oxidation-induced degradation that plagues aromatic indoles [1]; (ii) the 4-methoxy substituent shifts lipophilicity (ΔlogP ≈ +0.8 vs. unsubstituted indoline-2-carboxylic acid) and alters electronic properties, directly impacting passive permeability and receptor-binding pharmacophore compatibility ; and (iii) the 2-carboxylic acid on a saturated scaffold permits orthogonal protection strategies (e.g., Boc installation at N1) that are less efficient on aromatic indole-2-carboxylic acids due to competing N-H acidity . These factors converge to produce measurable differences in synthetic efficiency, assay reproducibility, and downstream biological outcomes.

4-Methoxyindoline-2-carboxylic Acid: Differentiation Evidence


IDO1/TDO Selectivity Advantage

In a recombinant human IDO1 enzyme inhibition assay (E. coli BL21 expression system), 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (tested as the free acid) exhibited an IC50 of 1.19 μM [1]. In contrast, structurally related aromatic indole-2-carboxylic acid derivatives from the same target class—specifically 6-acetamido-indole-2-carboxylic acid derivative 9o-1—showed comparable IDO1 potency (IC50 = 1.17 μM) but lacked the TDO selectivity window [2]. Critically, the 4-methoxy-indoline scaffold confers a 2.6-fold selectivity for IDO1 over TDO (IC50 TDO = 3.15 μM), whereas the fully aromatic indole-2-carboxylic acid series exhibits near-equipotent dual inhibition (IDO1 IC50 = 1.17 μM; TDO IC50 = 1.55 μM) [2][1].

IDO1 inhibitor tryptophan metabolism cancer immunotherapy

Lipophilicity and CNS Permeability

Calculated partition coefficients (logP) from authoritative predictive platforms demonstrate that 4-methoxy substitution on the indoline-2-carboxylic acid scaffold increases lipophilicity by approximately 0.8 logP units relative to the unsubstituted parent. Specifically, 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid has a calculated logP of 2.11 to 2.29, whereas unsubstituted indoline-2-carboxylic acid has a logP of approximately 1.3 [1]. The 4-methoxy-1H-indole-2-carboxylic acid (aromatic counterpart) exhibits a higher logP of 2.66 to 3.90 due to full aromaticity and the absence of the polar 2,3-dihydro saturation .

logP optimization CNS drug design ADME prediction

Orthogonal N1-Boc Protection

The saturated indoline core of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid enables clean N1 Boc protection to yield 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS 899825-45-7) while preserving the 2-carboxylic acid for subsequent coupling . In contrast, aromatic 4-methoxy-1H-indole-2-carboxylic acid undergoes competing N1 deprotonation and requires harsher protection conditions, often resulting in lower yields of the orthogonally protected product [1]. The Boc-protected derivative is commercially available at ≥95% purity, facilitating immediate use in peptide coupling or solid-phase synthesis workflows .

solid-phase synthesis orthogonal protection building block

NF-κB Pathway Modulation SAR

Structure-activity relationship (SAR) studies of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives revealed that the saturated indoline scaffold, when appropriately substituted, modulates NF-κB inhibitory activity and cytotoxicity against cancer cell lines in a manner distinct from chroman-based or aromatic indole scaffolds [1]. The study systematically explored substituent effects at the phenylamide position, identifying Boc-intermediate derivatives with outstanding NF-κB inhibition profiles that are not recapitulated by fully aromatic indole-2-carboxylic acid amides .

NF-kappaB inhibitor anti-inflammatory cytotoxicity

ACE Inhibition by Indoline Peptidomimetics

In a study of α-hydroxy ketomethylene dipeptide isosteres, the compound (2R,5S)-2-hydroxy-5-benzamido-4-oxo-6-phenyl hexanoyl (S)-(-)-indoline-2-carboxylic acid (7) demonstrated potent angiotensin-converting enzyme (ACE) inhibition with an IC50 of 0.09 μM (90 nM) [1]. This potency is achieved using (S)-indoline-2-carboxylic acid as the C-terminal residue, underscoring the scaffold's compatibility with potent peptidomimetic designs. For comparison, benchmark ACE inhibitors in the same class exhibit IC50 values in the low nanomolar range (e.g., CI-906 diacid IC50 = 2.8 nM; MK-421 diacid IC50 = 2.5 nM) [2][3].

ACE inhibitor antihypertensive cardiovascular

Consistent High-Purity Commercial Supply

Independent vendor specifications confirm that 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is commercially supplied at a minimum purity of 95% across multiple reputable sources, including AKSci, Sigma-Aldrich (hydrochloride salt), CymitQuimica, and Chemenu . This consistency in purity specification facilitates reliable procurement without the batch-to-batch variability that can compromise screening campaigns. In contrast, less common substituted indoline-2-carboxylic acids often require custom synthesis with variable purity outcomes and extended lead times.

chemical procurement purity specification quality control

4-Methoxyindoline-2-carboxylic Acid Applications


Immuno-Oncology IDO1/TDO Profiling

Procure 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid as a core scaffold for generating IDO1 inhibitors with a built-in 2.6-fold selectivity window over TDO, as supported by BindingDB enzyme inhibition data (IDO1 IC50 = 1.19 μM; TDO IC50 = 3.15 μM) [1]. This selectivity profile, absent in equipotent aromatic indole-2-carboxylic acid derivatives (IDO1/TDO ratio ≈ 1.3), enables the design of lead series with potentially reduced hepatic off-target effects, directly addressing a key differentiation point in crowded immuno-oncology pipelines [2].

CNS Library Synthesis with Optimal Lipophilicity

Utilize the scaffold's calculated logP of 2.11–2.29 as a starting point for CNS drug discovery programs [1]. This intermediate lipophilicity—approximately 0.8 logP units higher than unsubstituted indoline-2-carboxylic acid and 0.6–1.7 logP units lower than aromatic 4-methoxy-indole-2-carboxylic acid—positions the compound within the optimal range for blood-brain barrier penetration (logP 2–4), minimizing the need for extensive property optimization in early hit-to-lead phases [2].

Parallel Synthesis Using N1-Boc Protection

Leverage the commercial availability of the N1-Boc protected derivative (CAS 899825-45-7, ≥95% purity) to accelerate amide library generation or solid-phase peptide synthesis without the synthetic overhead of in-house protection/deprotection cycles [1]. This capability is not readily replicated with aromatic 4-methoxy-1H-indole-2-carboxylic acid, where N1 protection is complicated by the indole N-H acidity and competing reactivity [2].

NF-κB Modulator SAR Expansion

Employ 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid as a scaffold for synthesizing N-(substituted)phenylamide derivatives targeting NF-κB inhibition and cancer cell cytotoxicity [1]. The established SAR of indoline-2-carboxylic acid amides—particularly the enhanced activity observed with Boc-intermediate derivatives—provides a chemically distinct entry point for generating proprietary lead series that are orthogonal to chroman-based or aromatic indole NF-κB inhibitors [2].

Technical Documentation Hub

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